molecular formula C12H18N2O2 B1278215 tert-Butyl (5-amino-2-methylphenyl)carbamate CAS No. 329763-32-8

tert-Butyl (5-amino-2-methylphenyl)carbamate

Cat. No.: B1278215
CAS No.: 329763-32-8
M. Wt: 222.28 g/mol
InChI Key: DLOHVUPBQBCZGE-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-2-methylphenyl)carbamate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-methylphenyl)carbamate typically involves the reaction of 5-amino-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (5-amino-2-methylphenyl)carbamate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (5-amino-2-methylphenyl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-phenylcarbamate

Comparison:

  • tert-Butyl carbamate: Similar in structure but lacks the amino and methyl groups on the phenyl ring. It is used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
  • tert-Butyl N-methylcarbamate: Contains a methyl group on the nitrogen atom instead of the phenyl ring. It is used in the synthesis of various organic compounds.
  • tert-Butyl N-phenylcarbamate: Similar structure but without the amino and methyl groups on the phenyl ring. It is used in organic synthesis and as a reagent in chemical reactions.

The uniqueness of tert-Butyl (5-amino-2-methylphenyl)carbamate lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(5-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOHVUPBQBCZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445067
Record name tert-Butyl (5-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329763-32-8
Record name tert-Butyl (5-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (5-amino-2-methylphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(2-Methyl-5-nitro-phenyl)-carbamic acid tert-butyl ester 21 (4.5 g, 17.8 mmol) was dissolved in ethanol (100 mL) and Pd-c (5%, 100 mg) was added and the mixture was stirred under H2(g) at 50 PSI on a Parr shaker overnight. The mixture was filtered through celite and the solvent was evaporated to give the desired product 22 (4.5 g, quantitative yield).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd-c
Quantity
100 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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